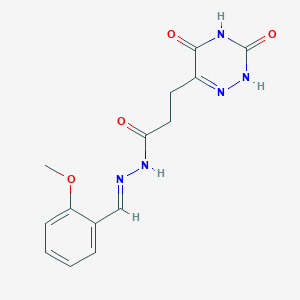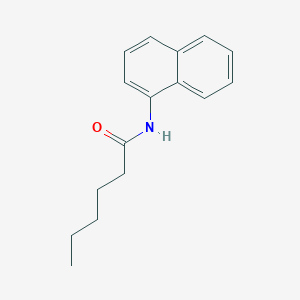![molecular formula C16H29N3O2S B11686863 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-hexylpyrimidine-4,6-diol](/img/structure/B11686863.png)
2-{[2-(Diethylamino)ethyl]sulfanyl}-5-hexylpyrimidine-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound with a molecular formula of C16H29N3O2S This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with various functional groups
Vorbereitungsmethoden
The synthesis of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves several steps. One common method includes the reaction of N-(2-bromoethyl)- and N-(3-bromopropyl)phthalimides with 2-thiouracils substituted at position 6 in an alkaline medium . This reaction provides S-monoamidoalkylation products, which can be further processed to obtain the desired compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect . The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE can be compared with other similar compounds, such as:
2-{[2-(PHENYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE: This compound has a phenyl group instead of a diethylamino group, which may alter its chemical and biological properties.
2-{[2-(METHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE: The presence of a methylamino group can affect the compound’s reactivity and interaction with molecular targets.
2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE: This compound has a dimethylamino group, which may influence its solubility and pharmacokinetic properties.
Each of these compounds has unique features that make them suitable for different applications, highlighting the versatility and potential of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE in scientific research and industry.
Eigenschaften
Molekularformel |
C16H29N3O2S |
|---|---|
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethylsulfanyl]-5-hexyl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H29N3O2S/c1-4-7-8-9-10-13-14(20)17-16(18-15(13)21)22-12-11-19(5-2)6-3/h4-12H2,1-3H3,(H2,17,18,20,21) |
InChI-Schlüssel |
LAFSXMVHOBHDSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(N=C(NC1=O)SCCN(CC)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11686782.png)
![Ethyl 2-[(2-hydroxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11686790.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11686803.png)
![N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11686805.png)
![N'-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11686811.png)


![4-Chloro-2-[[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid](/img/structure/B11686840.png)
![2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11686847.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686850.png)

![1-[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11686856.png)
![2-Chloro-5-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B11686868.png)
![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11686881.png)
